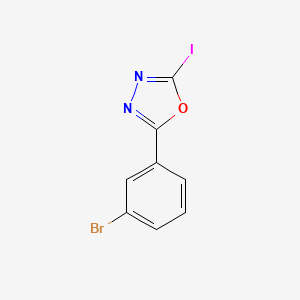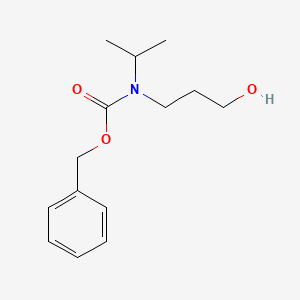
Benzyl (3-hydroxypropyl)(isopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-hydroxypropyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H15NO3. It is also known by its IUPAC name, benzyl N-(3-hydroxypropyl)carbamate. This compound is characterized by the presence of a benzyl group, a hydroxypropyl group, and an isopropyl carbamate moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3-hydroxypropyl)(isopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxypropylamine under basic conditions. The reaction proceeds as follows:
Reactants: Benzyl chloroformate and 3-hydroxypropylamine.
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to 40°C.
Reaction Time: 2-4 hours.
The reaction yields this compound as the primary product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-hydroxypropyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl (3-oxopropyl)(isopropyl)carbamate.
Reduction: Benzyl (3-hydroxypropyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl (3-hydroxypropyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of benzyl (3-hydroxypropyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a reversible inhibitor of enzymes that catalyze the hydrolysis of carbamates. The compound binds to the active site of the enzyme, forming a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its natural substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-(2-hydroxyethyl)carbamate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but without the isopropyl group.
Isopropyl N-(3-hydroxypropyl)carbamate: Similar structure but with an isopropyl group instead of a benzyl group.
Uniqueness
Benzyl (3-hydroxypropyl)(isopropyl)carbamate is unique due to the presence of both benzyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
benzyl N-(3-hydroxypropyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H21NO3/c1-12(2)15(9-6-10-16)14(17)18-11-13-7-4-3-5-8-13/h3-5,7-8,12,16H,6,9-11H2,1-2H3 |
Clé InChI |
BYMUVFKAUWOXRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCO)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


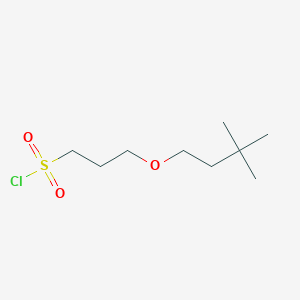
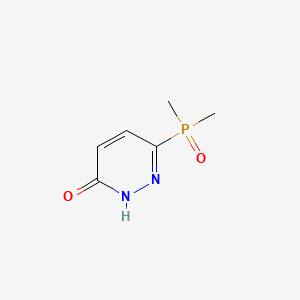
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
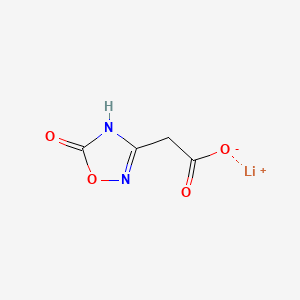
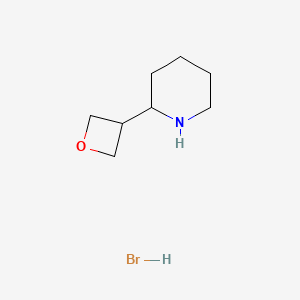
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![Benzyl 4-[cyano(phenyl)methylidene]piperidine-1-carboxylate](/img/structure/B13484167.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
